1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-
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Overview
Description
1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Chemical Reactions Analysis
1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a core structure for developing drugs with various biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in various cellular processes, including cell growth, survival, and migration . The compound’s ability to inhibit c-Met kinase is attributed to its unique tricyclic core structure and specific substituents that enhance its binding affinity to the target enzyme .
Comparison with Similar Compounds
1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- can be compared with other similar compounds, such as 1,6-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring system but differ in the position of nitrogen atoms within the rings . The unique structure of 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- provides distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
610279-92-0 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-methyl-2,11-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene |
InChI |
InChI=1S/C12H16N2/c1-14-6-5-9-3-2-4-10-7-13-8-11(14)12(9)10/h2-4,11,13H,5-8H2,1H3 |
InChI Key |
ONUGFRQAKBQUQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1CNCC3=CC=C2 |
Origin of Product |
United States |
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